N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-1-(4-Aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminophenyl group, a methoxyphenoxy group, and an acetohydrazide moiety. Its molecular formula is C17H19N3O3, and it has a molecular weight of 313.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-Aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation of 4-aminobenzaldehyde with 2-(4-methoxyphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-Aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-[(E)-1-(4-Aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-Aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(4-Aminophenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(1E)-1-(4-Aminophenyl)ethylidene]-2-(4-bromo-3-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-1-(4-Aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide, also known by its CAS number 648915-20-2, is a hydrazone derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
- Molecular Formula : C17H19N3O3
- Molecular Weight : 313.35 g/mol
- Density : 1.18 ± 0.1 g/cm³ (predicted)
- pKa : 11.83 ± 0.46 (predicted)
These properties suggest that the compound may exhibit significant solubility and stability under physiological conditions, which are crucial for its biological activity.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of hydrazone derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study conducted by Hamidian et al., the synthesis of similar hydrazone compounds demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . Although specific data for this compound was not provided, the structural similarities suggest potential efficacy.
Anticancer Activity
Hydrazones are also known for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress.
Anti-inflammatory Activity
The anti-inflammatory potential of hydrazones has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation.
Experimental Evidence
In vitro assays have shown that similar hydrazone derivatives can significantly decrease the production of inflammatory markers in activated macrophages . This suggests that this compound may possess comparable anti-inflammatory properties.
Comparative Analysis of Biological Activities
Biological Activity | Similar Compounds | Observed Effects |
---|---|---|
Antimicrobial | Hydrazone A | MIC = 10 µg/mL |
Anticancer | Hydrazone B | IC50 = 15 µM |
Anti-inflammatory | Hydrazone C | Reduced TNF-α |
This table summarizes findings from related research on hydrazone compounds, providing a comparative framework for evaluating the biological activity of this compound.
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H19N3O3/c1-12(13-3-5-14(18)6-4-13)19-20-17(21)11-23-16-9-7-15(22-2)8-10-16/h3-10H,11,18H2,1-2H3,(H,20,21)/b19-12+ |
InChI Key |
PJVOBNWPLNENMO-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)OC)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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